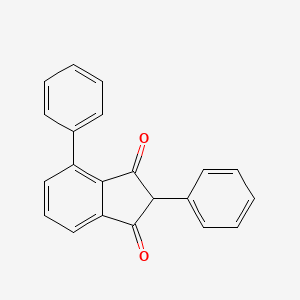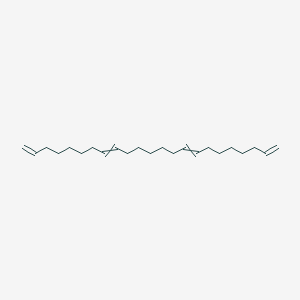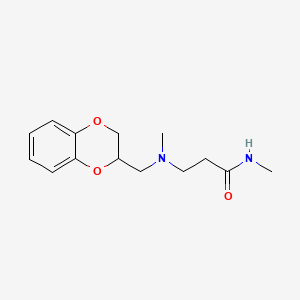
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodioxan ring, which is a fused ring system containing both benzene and dioxane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxan Ring: The benzodioxan ring can be synthesized through a cyclization reaction involving a benzene derivative and a dioxane derivative under acidic conditions.
Attachment of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzodioxan ring is replaced by a methylamino group.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide moiety through an amide coupling reaction, where the methylamino group is reacted with a propionyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-ethylpropionamide
- Propanol, 3-(((1,4-benzodioxan-2-yl)methyl)amino)
Uniqueness
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide is unique due to its specific combination of functional groups and its benzodioxan ring structure
Propriétés
Numéro CAS |
102128-83-6 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N-methylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-15-14(17)7-8-16(2)9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Clé InChI |
RPOKOWBKGMEROE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCN(C)CC1COC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
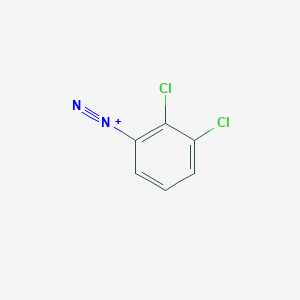
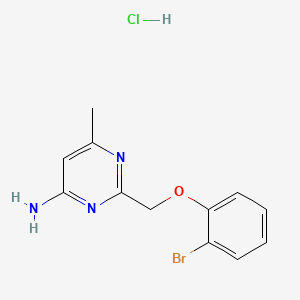

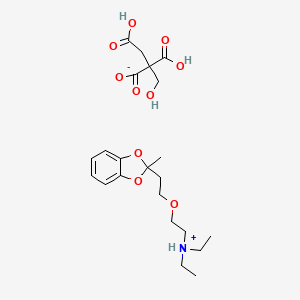

![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)



![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
